

A Comparative Analysis of Experimental and Theoretical NMR Spectra of N-Nitroaniline

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Compound of Interest

Compound Name: *N*-Nitroaniline

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This guide provides a detailed comparison of experimental and theoretical Nuclear Magnetic Resonance (NMR) spectra for the compound **N-Nitroaniline**, also known as phenylnitramide. The objective is to offer a comprehensive resource for the characterization of this molecule, supporting research and development in fields where precise structural elucidation is critical. This document outlines the experimental procedures for acquiring NMR data, presents a side-by-side comparison of experimental and theoretical chemical shifts, and describes the computational methods used for spectral prediction.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the available experimental and theoretical NMR data for **N-Nitroaniline**. The experimental ^{13}C NMR data is sourced from the work of Kolehmainen et al. (1993) published in Magnetic Resonance in Chemistry. Due to the challenges in isolating pure **N-Nitroaniline**, which readily undergoes rearrangement, experimental ^1H NMR data is not consistently reported in the literature. Theoretical values are typically predicted using Density Functional Theory (DFT) calculations.

Table 1: Comparison of ^1H NMR Chemical Shifts (ppm) for **N-Nitroaniline**

Proton	Experimental (ppm)	Theoretical (Predicted, ppm)
NH	Not consistently reported	Varies with calculation method
H-2, H-6 (ortho)	Not consistently reported	Varies with calculation method
H-3, H-5 (meta)	Not consistently reported	Varies with calculation method
H-4 (para)	Not consistently reported	Varies with calculation method

Table 2: Comparison of ^{13}C NMR Chemical Shifts (ppm) for **N-Nitroaniline**

Carbon	Experimental (ppm)[1]	Theoretical (Predicted, ppm)
C-1 (ipso)	140.2	Varies with calculation method
C-2, C-6 (ortho)	120.7	Varies with calculation method
C-3, C-5 (meta)	129.8	Varies with calculation method
C-4 (para)	126.1	Varies with calculation method

Note: Theoretical values are highly dependent on the chosen computational method, basis set, and solvent model.

Experimental Protocols

Synthesis of N-Nitroaniline (Phenylnitramide)

The synthesis of **N-Nitroaniline** is a challenging procedure due to the compound's instability and propensity to rearrange to nitroanilines. A common laboratory-scale synthesis involves the nitration of aniline under carefully controlled conditions, followed by a cautious workup.

Materials:

- Aniline
- Ethyl nitrate
- Sodium ethoxide

- Diethyl ether
- Ice bath
- Standard laboratory glassware

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
- Aniline is dissolved in diethyl ether and cooled in an ice bath.
- Ethyl nitrate is added dropwise to the aniline solution while maintaining a low temperature.
- The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography.
- Upon completion, the reaction is quenched by the careful addition of ice-cold water.
- The ether layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure at a low temperature to yield crude **N-Nitroaniline**.
- Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water, at low temperatures.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

- Approximately 10-20 mg of purified **N-Nitroaniline** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.
- The sample is then degassed, if necessary, to remove dissolved oxygen, which can affect spectral quality.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Theoretical NMR Spectra Prediction

The theoretical NMR chemical shifts for **N-Nitroaniline** can be predicted using computational chemistry methods, primarily Density Functional Theory (DFT).

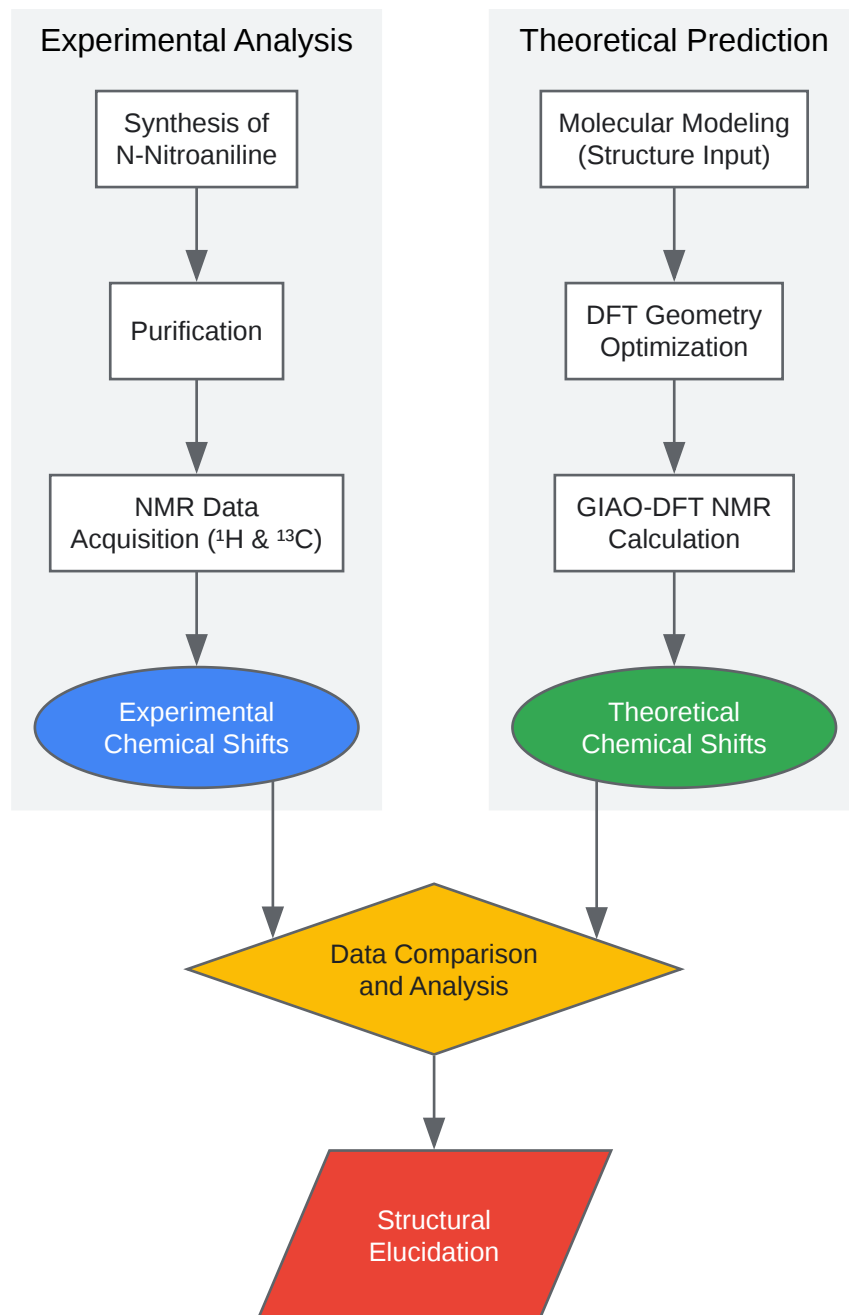
Methodology:

- Structure Optimization: The 3D structure of the **N-Nitroaniline** molecule is first optimized to its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
- NMR Calculation: The NMR shielding tensors are then calculated for the optimized structure using the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory.
- Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), computed at the same level of theory.
- Solvent Effects: To improve accuracy, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualizations

Workflow for Comparison of NMR Spectra

Workflow for Comparing Experimental and Theoretical NMR Spectra

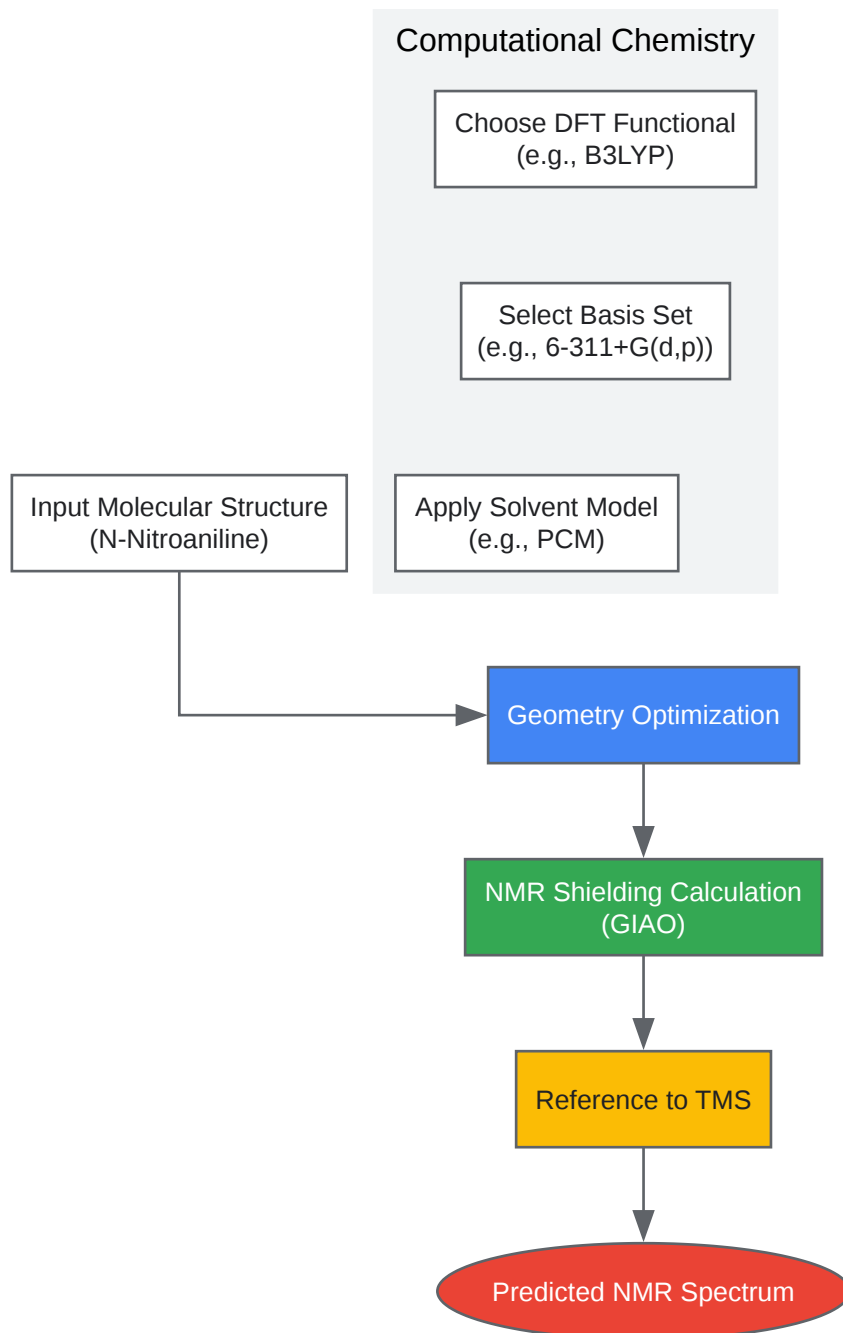


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Caption: Workflow for the comparison of experimental and theoretical NMR spectra.

Logical Relationship in NMR Prediction

Logical Steps in Theoretical NMR Prediction



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References

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